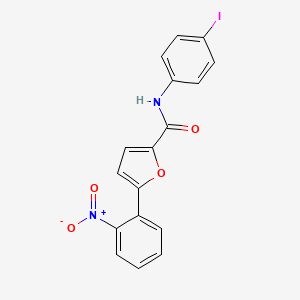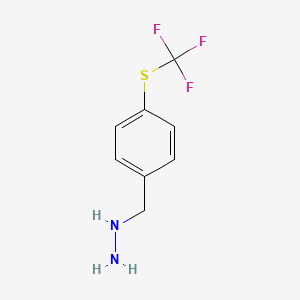
1-(4-((Trifluoromethyl)thio)benzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Trifluoromethyl)thio)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzyl hydrazine moiety
Preparation Methods
The synthesis of 1-(4-((Trifluoromethyl)thio)benzyl)hydrazine typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(4-((Trifluoromethyl)thio)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-((Trifluoromethyl)thio)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)benzyl)hydrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(4-((Trifluoromethyl)thio)benzyl)hydrazine can be compared with other trifluoromethylated compounds such as:
4-(Trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of hydrazine.
4-(Trifluoromethyl)phenylhydrazine: Contains a phenyl group with a trifluoromethyl substituent.
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions but lacks the benzyl hydrazine moiety
Properties
Molecular Formula |
C8H9F3N2S |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 |
InChI Key |
IJFXNRNHPADUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
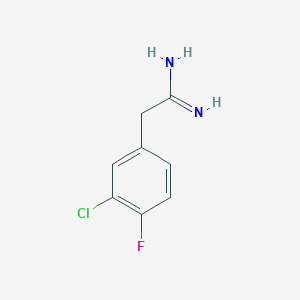
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
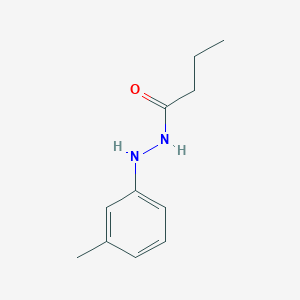

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
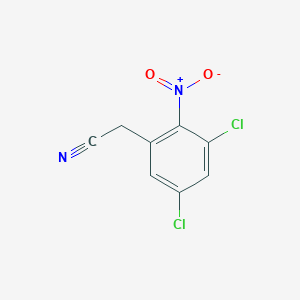
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
